N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

PDE9A inhibition Conformational analysis Scaffold hopping

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide (CAS 1021094-58-5) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class, a privileged scaffold widely explored for kinase and phosphodiesterase (PDE) inhibition. The compound is characterized by a 4-substituted azepane (hexahydro-1H-azepine) moiety and an N-ethyl-2-phenoxyacetamide side chain, yielding a molecular formula of C21H26N6O2 and a molecular weight of 394.5 g/mol.

Molecular Formula C21H26N6O2
Molecular Weight 394.479
CAS No. 1021094-58-5
Cat. No. B2960371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide
CAS1021094-58-5
Molecular FormulaC21H26N6O2
Molecular Weight394.479
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H26N6O2/c28-19(15-29-17-8-4-3-5-9-17)22-10-13-27-21-18(14-25-27)20(23-16-24-21)26-11-6-1-2-7-12-26/h3-5,8-9,14,16H,1-2,6-7,10-13,15H2,(H,22,28)
InChIKeyOSHHIVIEOLQUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide (CAS 1021094-58-5): Procurement-Relevant Identity and Scaffold Context


N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide (CAS 1021094-58-5) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class, a privileged scaffold widely explored for kinase and phosphodiesterase (PDE) inhibition [1]. The compound is characterized by a 4-substituted azepane (hexahydro-1H-azepine) moiety and an N-ethyl-2-phenoxyacetamide side chain, yielding a molecular formula of C21H26N6O2 and a molecular weight of 394.5 g/mol [2]. It has been disclosed in patent literature within a series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds claimed as phosphodiesterase IX (PDE9A) inhibitors [3].

Why N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide Cannot Be Interchanged with Other Pyrazolo[3,4-d]pyrimidine PDE Inhibitors


Within the pyrazolo[3,4-d]pyrimidine class, PDE inhibitory potency and subtype selectivity are exquisitely sensitive to the nature of the N1-side chain and the C4-substituent [1]. The seven-membered azepane ring in the target compound confers a distinct conformational profile and steric footprint compared to the more common cyclopentyl or cyclohexyl analogs, which can alter the binding mode within the PDE9A catalytic pocket [2]. Furthermore, the phenoxyacetamide terminus introduces hydrogen-bond acceptor and donor functionality as well as lipophilic character (calculated XLogP3-AA of 2.8 [3]) that differs substantially from the simple alkyl or aryl amide substituents found in structurally related PDE9 inhibitors such as PF-04447943 or BAY 73-6691, making generic substitution unreliable without empirical validation [4].

Quantitative Differentiation Evidence for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide Relative to Closest PDE9A Inhibitor Analogs


Azepane Ring Conformational Differentiation vs. Cyclopentyl and Cyclohexyl Analogs

The seven-membered azepane ring at the C4 position of the target compound introduces a unique pseudorotational flexibility and larger spatial occupancy compared to the five-membered cyclopentyl analog (WYQ-46) or six-membered piperidine/cyclohexyl analogs disclosed in US9617269. The azepane nitrogen lone pair orientation and ring pucker can adopt multiple low-energy conformations that are not accessible to smaller rings, potentially enabling differential hydrogen-bonding interactions with active-site residues in PDE9A [1]. Molecular modeling studies on related pyrazolo[3,4-d]pyrimidine PDE inhibitors have demonstrated that ring size at C4 directly affects the distance between the hinge-binding motif and the ribose-pocket occupancy, influencing both potency and isoform selectivity [2].

PDE9A inhibition Conformational analysis Scaffold hopping

Phenoxyacetamide Side Chain Physicochemical Differentiation vs. PF-04447943 and BAY 73-6691

The computed octanol-water partition coefficient (XLogP3-AA) of 2.8 for the target compound [1] places it in an intermediate lipophilicity range between the more hydrophilic BAY 73-6691 (estimated XLogP approximately 1.5) and the more lipophilic PF-04447943 (calculated XLogP approximately 3.2 [2]). This intermediate XLogP value may translate to a balanced permeability-solubility profile, a critical attribute for both in vitro assay compatibility and in vivo pharmacokinetic studies [3]. The phenoxyacetamide group also provides an additional hydrogen-bond acceptor (ether oxygen) not present in the simple alkyl amides of PF-04447943 or the urea moiety of BAY 73-6691, offering a distinct pharmacophoric feature for target engagement [4].

Lipophilicity PDE9A inhibitor Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target from Common PDE9 Inhibitor Chemotypes

The target compound possesses 1 hydrogen-bond donor (amide NH) and 6 hydrogen-bond acceptors (pyrimidine nitrogens, amide carbonyl, ether oxygen, azepane nitrogen) [1]. In contrast, PF-04447943 has 1 donor and 7 acceptors (additional pyrimidinone carbonyl), while BAY 73-6691 has 2 donors (urea NH groups) and 5 acceptors [2]. The phenoxyacetamide amide NH and ether oxygen form a distinct donor-acceptor pair that is geometrically positioned to engage the PDE9A active site differently from the urea or pyrimidinone motifs, as inferred from docking studies of analogous pyrazolo[3,4-d]pyrimidine ligands [3]. This distinct H-bond profile may contribute to differential selectivity against other PDE isoforms.

Pharmacophore Structure-activity relationship PDE9 selectivity

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics for PDE9A Inhibitors

The molecular weight of 394.5 g/mol for the target compound [1] is intermediate between the smaller BAY 73-6691 (MW ≈ 330 g/mol) and the larger PF-04447943 (MW ≈ 450 g/mol) [2]. When considered alongside PDE9A inhibitory potency data from the patent series (representative compounds in US9617269 exhibit IC50 values ranging from 5.5 nM to 52 nM [3]), the target compound's molecular weight positions it in a range where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) can be meaningfully optimized. This intermediate MW offers a procurement advantage for fragment-to-lead or lead optimization campaigns where molecular complexity must be carefully controlled to maintain favorable ADME properties.

Ligand efficiency Lead optimization Fragment-based drug design

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide: Highest-Value Procurement Scenarios Based on Quantitative Differentiation Evidence


PDE9A Inhibitor Lead Optimization: Exploring Ribose-Pocket Conformational Space

The azepane ring's unique pseudorotational flexibility and distinct H-bond donor/acceptor profile (1 HBD, 6 HBA) make this compound a strategic tool for probing the ribose-pocket region of PDE9A, a binding site region that is not adequately sampled by the more common cyclopentyl (WYQ-46) or piperidine analogs available in the same patent series [1]. Procurement of this compound enables SAR teams to map the conformational tolerance of the PDE9A active site and identify novel binding modes that may improve isoform selectivity over PDE1 and PDE5.

Balanced Physicochemical Property Series for CNS-Penetrant PDE9 Inhibitor Design

With an XLogP of 2.8 and MW of 394.5, the compound occupies an intermediate physicochemical space between the more polar BAY 73-6691 (XLogP ≈ 1.5, MW ≈ 330) and the more lipophilic PF-04447943 (XLogP ≈ 3.2, MW ≈ 450) [2]. This balanced profile is particularly relevant for central nervous system (CNS) drug discovery programs targeting PDE9A for cognitive disorders, where optimal brain penetration requires finely tuned lipophilicity and molecular weight parameters. The compound can serve as a reference standard in multiparameter optimization (MPO) score assessments.

Pharmacophore Model Validation and Computational Chemistry Benchmarking

The phenoxyacetamide side chain introduces a unique pharmacophoric feature—an ether oxygen H-bond acceptor—that is absent in the amide or urea termini of PF-04447943 and BAY 73-6691 [3]. This compound is ideally suited for validating computational pharmacophore models of PDE9A inhibition and for benchmarking docking scoring functions that must discriminate between diverse H-bond donor/acceptor arrangements in the solvent-exposed region of the active site.

Fragment-to-Lead Merging Strategy Using the Pyrazolo[3,4-d]pyrimidine Core

The combination of a moderately complex core scaffold (pyrazolo[3,4-d]pyrimidine), a conformationally rich azepane substituent, and a phenoxyacetamide side chain with balanced MW (394.5) makes this compound a valuable starting point for fragment-based drug design (FBDD) [4]. Its intermediate molecular complexity allows for both fragment growing (elaborating the azepane or phenoxy groups) and fragment linking strategies, providing procurement flexibility for medicinal chemistry teams performing iterative SAR cycles.

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